molecular formula C8H9BrN2O2 B8421568 N-(2-Bromoethyl)-4-nitroaniline

N-(2-Bromoethyl)-4-nitroaniline

Cat. No.: B8421568
M. Wt: 245.07 g/mol
InChI Key: QHWBLLKZTTVEKE-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-4-nitroaniline is a nitroaniline derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and a 2-bromoethyl (-CH₂CH₂Br) substituent attached to the amine nitrogen. This structure combines electron-withdrawing (nitro) and reactive alkylating (bromoethyl) groups, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions. The bromoethyl group serves as a leaving group, enabling cross-coupling or alkylation processes .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

N-(2-bromoethyl)-4-nitroaniline

InChI

InChI=1S/C8H9BrN2O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6H2

InChI Key

QHWBLLKZTTVEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCBr)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(n-Decyl)-4-nitroaniline

Structure : A nitroaniline derivative with a long decyl chain (-C₁₀H₂₁) instead of the bromoethyl group.
Properties :

  • Solubility: Higher lipophilicity due to the alkyl chain, enhancing solubility in non-polar solvents .
  • Melting Point : 332–333 K, indicative of strong van der Waals interactions from the long alkyl chain .

Key Difference : The bromoethyl group in N-(2-Bromoethyl)-4-nitroaniline confers higher reactivity in substitution reactions compared to the inert decyl chain.

N-(2-Bromo-3-nitrobenzyl)-4-nitroaniline (Compound 16)

Structure : Features a bromine atom on a benzyl ring (meta to nitro) and a nitro group on the aniline ring .
Properties :

  • Electronic Effects : The nitro group on the benzyl ring enhances electron withdrawal, stabilizing the molecule but reducing nucleophilic reactivity.
  • Applications: Used in synthesizing selenospirocyclic derivatives via nucleophilic substitution with selenolates .

Key Difference : Bromine is part of an aromatic system, limiting its utility in aliphatic alkylation reactions compared to the bromoethyl group in this compound.

4-Bromo-N-(2-nitrophenyl)benzamide

Structure : Contains a brominated benzoyl group and a nitro-substituted aniline .
Properties :

  • Stability : The amide linkage increases stability but reduces reactivity toward alkylation.
  • Crystallography : Two molecules per asymmetric unit, with bond angles and lengths influenced by steric effects from the benzamide group .

Key Difference : The amide functionality shifts reactivity toward hydrolysis or hydrogen bonding rather than alkylation.

N-{[(4-Nitrophenyl)amino]methyl}benzamide

Structure : Combines a benzamide group and a nitroaniline moiety connected via a methylene bridge .
Properties :

  • Synthesis : Prepared in aqueous media, highlighting compatibility with polar solvents.
  • Biological Activity: Potential for hydrogen bonding due to the amide group, which may enhance interactions in biological systems .

Key Difference : The absence of a halogen substituent limits its use in halogen-specific reactions.

Physical and Electronic Properties

Property This compound N-(n-Decyl)-4-nitroaniline Compound 16
Melting Point (K) Not reported 332–333 Not reported
Solubility Moderate in polar solvents High in non-polar solvents Low in water
Electron Effects Strong -I (nitro, Br) Moderate -I (nitro) Strong -I (dual nitro)

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